Carboxylic Acid Positional Isomerism: 3-COOH vs. 2-COOH Regioisomer Comparison
The target compound bears the carboxylic acid at the 3-position of the pyridine ring, whereas the commercially available 2-carboxylic acid regioisomer (CAS 1539911-77-7, same molecular formula C₈H₆N₂O₃, MW 178.14) places the acid at the 2-position . In the 3-COOH isomer, the acid group is positioned adjacent to the pyridine nitrogen (N-1) and directly conjugated with the ring system, enabling participation in intramolecular hydrogen bonding with the lactam carbonyl. In contrast, the 2-COOH regioisomer positions the acid ortho to the pyrrole ring junction, creating a different electronic environment and steric profile for downstream derivatization. Both compounds share identical molecular weight (178.14) and formula, meaning they cannot be distinguished by MS alone and require orthogonal analytical confirmation (e.g., ¹H NMR, ¹³C NMR) for identity verification during procurement . The 3-COOH regioisomer is specifically required for constructing DPP4 inhibitors and HDAC6-targeting agents where the acid serves as a synthetic handle at a defined vector.
| Evidence Dimension | Carboxylic acid positional isomerism and synthetic utility |
|---|---|
| Target Compound Data | 3-COOH regioisomer: CAS 2090355-24-9, COOH at pyridine C-3 position; SMILES: O=C(O)c1cnc2c(c1)CNC2=O; TPSA 79.29 Ų, LogP 0.0232 |
| Comparator Or Baseline | 2-COOH regioisomer: CAS 1539911-77-7, COOH at pyridine C-2 position; same MW 178.14 and formula C₈H₆N₂O₃; distinct SMILES and NMR fingerprint |
| Quantified Difference | Identical molecular weight (178.14) and elemental composition; differentiated only by COOH attachment position (C-3 vs. C-2), altering dipole moment, pKa, and coupling geometry |
| Conditions | Structural identity confirmed by ¹H/¹³C NMR and SMILES comparison; vendor purity specification: 98% (Leyan) |
Why This Matters
Procurement of the incorrect regioisomer (2-COOH instead of 3-COOH) leads to a building block with identical mass but incompatible reactivity and pharmacophoric geometry, potentially invalidating entire synthetic routes.
